1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
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Overview
Description
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a complex organic compound that features a unique combination of functional groups, including a nitrobenzoyl group, a trifluoromethyl-substituted phenyl group, and a pyrazolyl-piperidine moiety
Preparation Methods
The synthesis of 1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions
Chemical Reactions Analysis
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique physical properties, making the compound useful in the development of advanced materials.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide, given the biological activity of similar compounds.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzoyl group may participate in electron transfer reactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and nitrobenzoyl derivatives. For example:
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and has applications in medicinal chemistry.
4-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in materials science and agrochemicals.
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine stands out due to its combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine core, which is known for various therapeutic applications, and incorporates functional groups such as a nitro and trifluoromethyl moiety that significantly influence its biological properties.
Chemical Structure
The chemical formula of the compound is C22H19F3N4O, with a molecular weight of 444.4 g/mol. The structure is characterized by:
- A piperidine ring,
- A pyrazole ring substituted with a trifluoromethyl group,
- A nitrobenzoyl group.
Biological Activity Overview
Recent studies have highlighted the biological activities of related compounds containing piperidine and pyrazole structures, indicating potential antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of electron-withdrawing groups like nitro and trifluoromethyl enhances the pharmacological profile of these compounds.
Antimicrobial Activity
Research has shown that derivatives of pyrazole exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. For instance, compounds similar to this compound have demonstrated:
- Low minimum inhibitory concentrations (MIC),
- Bactericidal effects in time-kill assays,
- Moderate inhibition of biofilm formation and destruction .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
---|---|---|---|
Compound A (similar structure) | 0.5 | Yes | Moderate |
Compound B (similar structure) | 1.0 | Yes | High |
This compound | TBD | TBD | TBD |
Anticancer Activity
The piperidine moiety has been associated with anticancer properties in various studies. Compounds containing this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The presence of the nitro group may contribute to these effects by enhancing the compound's reactivity and interaction with cellular targets.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The nitro group may facilitate the formation of reactive intermediates that can interact with cellular macromolecules.
- The trifluoromethyl group may enhance lipophilicity, aiding in membrane penetration and increasing bioavailability.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study focused on the synthesis and evaluation of pyrazole derivatives found that modifications at the piperidine position significantly affected antibacterial potency against S. aureus and Enterococcus faecalis .
- Anticancer Screening : Another research effort assessed a series of piperidine derivatives for their anticancer activity against various cell lines, revealing significant cytotoxicity linked to structural variations .
Properties
IUPAC Name |
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)17-3-1-2-16(12-17)20-13-19(26-27-20)14-8-10-28(11-9-14)21(30)15-4-6-18(7-5-15)29(31)32/h1-7,12-14H,8-11H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPEXHPOYAQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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